3,3,3-Trifluoro-N-methylpropane-1-sulfonamide is a sulfonamide compound characterized by the presence of a trifluoromethyl group, a methyl group, and a sulfonamide functional group. The compound has gained attention in various fields of research, particularly in medicinal chemistry and materials science due to its unique chemical properties and potential applications.
3,3,3-Trifluoro-N-methylpropane-1-sulfonamide falls under the category of sulfonamides, which are compounds containing a sulfonyl functional group attached to an amine. This class of compounds is known for their diverse biological activities, including antibacterial properties and potential use as enzyme inhibitors.
The synthesis of 3,3,3-trifluoro-N-methylpropane-1-sulfonamide typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following:
The reaction conditions are crucial for optimizing yield and purity. Typically, the reactions are conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The use of solvents such as dichloromethane or tetrahydrofuran is common to facilitate the reaction.
The molecular structure of 3,3,3-trifluoro-N-methylpropane-1-sulfonamide features a central propane backbone with a sulfonamide group and a trifluoromethyl substituent. The structural formula can be depicted as follows:
3,3,3-Trifluoro-N-methylpropane-1-sulfonamide can participate in various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reduction and various oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation. The choice of solvent and temperature significantly affects the reaction pathways and yields.
The mechanism of action for 3,3,3-trifluoro-N-methylpropane-1-sulfonamide largely depends on its interactions with biological targets. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to enzyme active sites or receptors.
In biological systems, sulfonamides generally inhibit bacterial dihydropteroate synthase, thereby interfering with folate synthesis. This mechanism is crucial for their antibacterial efficacy .
3,3,3-Trifluoro-N-methylpropane-1-sulfonamide has several notable applications:
The discovery of Prontosil in 1935 marked the advent of sulfonamide antibiotics, revolutionizing anti-infective therapy and establishing sulfa drugs as a cornerstone of medicinal chemistry. Gerhard Domagk’s seminal work demonstrated that sulfonamide-containing compounds could effectively combat streptococcal infections, earning him the 1939 Nobel Prize in Physiology or Medicine. This breakthrough catalyzed four decades of antibiotic dominance for sulfonamides, with derivatives like sulfadiazine (1941) and sulfamethoxazole (1982) becoming clinical mainstays [8].
Beyond anti-infectives, sulfonamide scaffolds diversified into multiple therapeutic areas through strategic molecular modifications:
Table 1: Evolution of Sulfonamide-Based Therapeutics
Era | Therapeutic Class | Representative Agents | Primary Indication |
---|---|---|---|
1930s-1950s | Antibiotics | Prontosil, Sulfadiazine | Bacterial infections |
1950s-1970s | Diuretics/Carbonic Anhydrase Inhibitors | Acetazolamide, Chlorothiazide | Glaucoma, Hypertension |
1980s-2000s | CNS Modulators | Sumatriptan, Sulpiride | Migraine, Schizophrenia |
2000s-Present | Kinase Inhibitors | Vemurafenib, Encorafenib | Oncology (Melanoma) |
The structural versatility of the sulfonamide group (–SO₂NH–) enables diverse binding modes with biological targets. Its capacity to act as a hydrogen bond acceptor/donor, coupled with conformational flexibility, facilitates interactions with enzyme active sites ranging from bacterial dihydropteroate synthase to human carbonic anhydrases. This adaptability established sulfonamides as privileged scaffolds, constituting >150 FDA-approved drugs today [8] [9].
Trifluoromethyl (–CF₃) groups serve as strategic bioisosteres for methyl (–CH₃) or other lipophilic moieties, profoundly altering molecular properties through three key mechanisms:
Trifluoromethyl groups also engage in halogen bonding interactions with protein targets. The electron-deficient fluorine atoms act as Lewis acids, forming non-covalent bonds with carbonyl oxygens or histidine residues in enzyme active sites. In B-RAF inhibitors like vemurafenib, the propylsulfonamide-trifluoromethyl motif forms critical hydrogen bonds with the kinase’s DFG motif, conferring selectivity for mutant B-RAF V600E [3] .
Table 2: Impact of –CF₃ Substitution on Drug Properties
Drug | Non-Fluorinated Analog | –CF₃ Contribution | Clinical Advantage |
---|---|---|---|
Fluoxetine (Prozac) | Norfluoxetine | 5-fold increased 5-HT uptake inhibition | Enhanced antidepressant efficacy |
Ubrogepant | Non-CF₃ CGRP antagonist | Improved Cmax and bioavailability | Acute migraine treatment |
Alpelisib | Methyl analog | PI3Kα IC₅₀ reduction from 250nM to 5nM | FDA approval for PIK3CA-mutated breast cancer |
3,3,3-Trifluoro-N-methylpropane-1-sulfonamide (CAS 1877152-18-5) represents a structurally optimized hybrid scaffold, merging the pharmacological versatility of sulfonamides with the physicochemical advantages of trifluoromethyl groups. Its molecular architecture features:
Table 3: Physicochemical Profile of 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₄H₈F₃NO₂S | Confirmed via high-resolution mass spectrometry |
Molecular Weight | 191.17 g/mol | Optimal for CNS penetration (<450 Da) |
SMILES | CNS(=O)(=O)CCC(F)(F)F | Canonical representation for chemoinformatics |
InChIKey | XYHFKSLCAPHXSB-UHFFFAOYSA-N | Unique identifier for database searching |
Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xS) | Facilitates target engagement |
Rotatable Bonds | 3 | Balances flexibility/rigidity |
The compound serves as a versatile intermediate in drug synthesis, with its synthetic accessibility enabling rapid diversification:
3,3,3-Trifluoropropane-1-sulfonyl chloride + Methylamine → Target compound (85-92% yield) [4]
- Route B: Sulfur dioxide fixation via DABSO CF₃CH₂CH₂Br + DABSO + N-methylamine → Target compound (Cu-catalyzed, 70-78% yield) [4]
In medicinal chemistry applications, this scaffold demonstrates dual functionality:
Ongoing research leverages this scaffold in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, capitalizing on its synthetic tractability and favorable ADME properties. Its presence in compounds entering oncology and neuroscience pipelines underscores its growing importance in addressing complex diseases through polypharmacological approaches [9].
Table 4: Key Derivatives of 3,3,3-Trifluoro-N-methylpropane-1-sulfonamide in Drug Discovery
Derivative Structure | Biological Target | Therapeutic Application |
---|---|---|
N-(Isochroman-3-ylmethyl)-N-methyl variant | Undisclosed CNS target | Neurodegenerative disease (Preclinical) |
Aryl-urea hybrids | SOS1 Kinase | Pan-cancer therapy (Phase I) |
Biphenyl conjugates | Carbonic Anhydrase IX | Antimetastatic agents |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9